Isovaleryl-DL-carnitine-d9 (chloride)
Description
Significance of Acylcarnitines in Contemporary Metabolic Research
Acylcarnitines are esters of carnitine and are fundamental for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-generating process. nih.gov Their roles extend beyond fatty acid metabolism, encompassing the modulation of intracellular coenzyme A (CoA) pools and the metabolism of branched-chain amino acids. nih.govresearchgate.net Consequently, the profiling of acylcarnitines has become a vital tool in the investigation of numerous metabolic states and diseases.
Dysregulation of acylcarnitine metabolism has been implicated in a variety of health issues, including inherited metabolic disorders, cardiovascular diseases, and insulin (B600854) resistance. nih.govnih.gov For instance, elevated levels of certain acylcarnitines, such as C3 and C5 carnitines, have been observed in individuals with insulin resistance and type 2 diabetes. nih.gov Furthermore, recent studies have highlighted the potential of acylcarnitine profiles as non-invasive biomarkers for early disease detection, including for conditions like Alzheimer's disease. digitellinc.com The analysis of these molecules offers a window into cellular energy homeostasis and can reveal metabolic bottlenecks and pathway dysfunctions. nih.govnih.gov
Rationale for Utilizing Stable Isotope Internal Standards in Quantitative Metabolomics
Quantitative metabolomics aims to measure the precise concentration of metabolites in a biological sample. However, this process is fraught with challenges, including variations in sample preparation, instrument performance, and matrix effects, where other molecules in the sample can interfere with the detection of the target analyte. thermofisher.comisolife.nl Stable isotope-labeled internal standards (IS) are crucial for overcoming these hurdles. isolife.nl
These standards are molecules that are chemically identical to the analyte of interest but have one or more of their atoms replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). hilarispublisher.com By adding a known amount of the labeled standard to a sample at the beginning of the analytical workflow, researchers can accurately quantify the endogenous, unlabeled analyte. thermofisher.com The IS experiences the same sample processing and analytical variations as the target molecule, allowing for normalization and correction of the data, thereby ensuring high accuracy and reproducibility. thermofisher.comisolife.nl While deuterium is a common and cost-effective choice for labeling, ¹³C and ¹⁵N are often preferred for their greater chemical stability. thermofisher.comhilarispublisher.com
Overview of Isovaleryl-DL-carnitine-d9 (chloride) as a Specialized Research Tool
Isovaleryl-DL-carnitine-d9 (chloride) is a deuterated form of isovaleryl-DL-carnitine, where nine hydrogen atoms have been replaced with deuterium. caymanchem.combioscience.co.uk This stable isotope-labeled compound serves as an internal standard for the precise quantification of isovaleryl-DL-carnitine in various biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
The native compound, isovaleryl-DL-carnitine, is a significant biomarker for isovaleric acidemia, an inborn error of metabolism resulting from a deficiency in the enzyme isovaleryl-CoA dehydrogenase. caymanchem.com The use of Isovaleryl-DL-carnitine-d9 (chloride) as an internal standard allows for the accurate monitoring of isovaleryl-DL-carnitine levels, which is crucial for the diagnosis and management of this disorder. Its application extends to broader metabolomics studies investigating branched-chain amino acid metabolism and other metabolic pathways where isovaleryl-CoA is an intermediate.
Chemical and Physical Properties of Isovaleryl-DL-carnitine-d9 (chloride)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅D₉NO₄ · Cl | caymanchem.combioscience.co.uk |
| Molecular Weight | 290.8 g/mol | caymanchem.com |
| CAS Number | 2608872-54-2 | caymanchem.combioscience.co.uk |
| Form | Solid | caymanchem.combioscience.co.uk |
| Purity | ≥99% deuterated forms (d₁-d₉) | caymanchem.combioscience.co.uk |
| Synonyms | CAR 5:0-d9, C5:0 Carnitine-d9, DL-Carnitine isovaleryl ester-d9, DL-Isovalerylcarnitine-d9 | caymanchem.com |
Research Applications of Isovaleryl-DL-carnitine-d9 (chloride)
The primary application of Isovaleryl-DL-carnitine-d9 (chloride) is as an internal standard in quantitative mass spectrometry. Its use is critical in a variety of research areas:
| Research Area | Application | Reference |
| Inborn Errors of Metabolism | Quantification of isovaleryl-DL-carnitine for the diagnosis and monitoring of isovaleric acidemia. | caymanchem.com |
| Metabolomics | Accurate measurement of acylcarnitine profiles to study metabolic dysregulation in various diseases. | nih.govdigitellinc.com |
| Lipid Biochemistry | Investigation of fatty acid and branched-chain amino acid metabolism. | nih.govcaymanchem.com |
| Clinical Chemistry | Development of robust and reliable diagnostic tests for metabolic disorders. | thermofisher.com |
Internal Standard for Precise Quantification of Acylcarnitine Species
The fundamental principle behind using Isovaleryl-DL-carnitine-d9 is that it behaves identically to the target analyte, isovalerylcarnitine (B1198194), during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the known concentration of the internal standard, analysts can calculate the analyte's precise concentration, correcting for any sample loss or variability during the analytical process.
Isovaleryl-DL-carnitine-d9 is extensively intended for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods caymanchem.comglpbio.com. These techniques are widely used for acylcarnitine profiling in biological fluids like plasma and tissues. In a typical LC-MS/MS workflow, a mixture of deuterated internal standards, including d9-isovaleryl-carnitine, is added to samples before processing nih.gov. The chromatographic separation inherent to LC-MS allows for the distinction of isomeric acylcarnitines, which is crucial for accurate diagnosis of metabolic disorders nih.gov.
While LC-MS is more common for the analysis of polar and thermally labile compounds like acylcarnitines, Isovaleryl-DL-carnitine-d9 is also designed for use in Gas Chromatography-Mass Spectrometry (GC-MS) caymanchem.comglpbio.com. GC-MS analysis of acylcarnitines typically requires a derivatization step to increase their volatility rsc.org. The stable isotope-labeled standard undergoes this derivatization alongside the analyte, ensuring that it continues to provide accurate quantification by correcting for variations in the reaction efficiency and subsequent analysis.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique used extensively in newborn screening for inborn errors of metabolism nih.govthermofisher.comnih.gov. This method involves injecting the sample extract directly into the mass spectrometer without prior chromatographic separation, allowing for very rapid analysis (1-2 minutes per sample) nih.govwaters.com. In such a rapid analysis, the use of internal standards is absolutely critical for reliable quantification. Isovaleryl-DL-carnitine-d9 is incorporated into the internal standard cocktail to ensure the accurate measurement of C5-acylcarnitines, compensating for any instrument variability or ion suppression during the analysis waters.com.
The primary application of Isovaleryl-DL-carnitine-d9 is the precise quantification of isovalerylcarnitine caymanchem.comlumiprobe.com. Elevated levels of isovalerylcarnitine in the blood are a key biomarker for isovaleric acidemia (IVA), an inherited metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase caymanchem.comglpbio.com. Accurate measurement is crucial for diagnosis and monitoring treatment efficacy.
Furthermore, FIA-MS/MS-based newborn screening can produce false positives for IVA due to the presence of isobaric compounds, such as pivaloylcarnitine (B1222081), which can result from maternal consumption of certain medications or supplements nih.govnih.govresearchgate.net. More advanced, second-tier LC-MS/MS methods, which can chromatographically separate these isomers, rely on internal standards like Isovaleryl-DL-carnitine-d9 to selectively and accurately quantify the true isovalerylcarnitine level, thus distinguishing true IVA cases from false positives researchgate.net.
Table 2: Overview of Analytical Methods Utilizing Isovaleryl-DL-carnitine-d9 (chloride)
| Analytical Technique | Application | Purpose of Internal Standard |
| LC-MS/MS | Acylcarnitine profiling in plasma/tissue nih.gov | Corrects for sample loss, chromatographic variability, and matrix effects; enables separation of isomers. |
| GC-MS | Screening for specific acylcarnitines caymanchem.comglpbio.com | Corrects for variability in derivatization, injection, and ionization. |
| FIA-MS/MS | High-throughput newborn screening nih.govthermofisher.com | Corrects for ion suppression and instrument drift in rapid, non-chromatographic analysis. |
Advancements in Analytical Accuracy and Reliability
The introduction of stable isotope-labeled compounds has revolutionized quantitative bioanalysis. By providing a near-perfect internal reference for the analyte of interest, these standards significantly enhance the accuracy and reliability of measurements, which is especially important in clinical diagnostics where precision is critical.
Biological samples such as plasma, urine, and tissue extracts are incredibly complex matrices. When analyzed by mass spectrometry, particularly with electrospray ionization (ESI), other molecules co-eluting with the analyte can interfere with its ionization process. This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to inaccurate quantification nih.gov.
The use of a stable isotope-labeled internal standard like Isovaleryl-DL-carnitine-d9 is the most effective strategy to counteract this problem nih.gov. Because the internal standard is structurally identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively cancelled out, yielding a robust and accurate measurement of the analyte's concentration. This ensures that the quantitative data is reliable, regardless of the sample-to-sample variations in matrix composition.
Isovaleryl-DL-carnitine-d9 (chloride): A Key Internal Standard in Advanced Metabolomic Analysis
Isovaleryl-DL-carnitine-d9 (chloride) is a deuterated form of isovalerylcarnitine, a crucial intermediate in the metabolism of the amino acid leucine (B10760876). Its primary application lies within the field of mass spectrometry-based metabolomics, where it serves as an indispensable internal standard for the precise quantification of its non-labeled counterpart, isovalerylcarnitine. This stable isotope-labeled compound plays a pivotal role in enhancing the accuracy and reliability of metabolic profiling, particularly in clinical diagnostics such as newborn screening for inherited metabolic disorders.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24ClNO4 |
|---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
[3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/i3D3,4D3,5D3; |
InChI Key |
HWDFIOSIRGUUSM-WTUXFOGGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Research Contexts and Domains Utilizing Isovaleryl Dl Carnitine D9 Chloride
Investigations into Inborn Errors of Metabolism (IEM)
Inborn errors of metabolism are a group of genetic disorders that disrupt the normal metabolic processes of the body. nih.gov Isovaleryl-DL-carnitine-d9 (chloride) plays a vital role in the research and diagnosis of several of these conditions. nih.govcaymanchem.com
Research Focused on Isovaleric Acidemia (IVA)
Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by the deficiency of the enzyme isovaleryl-CoA dehydrogenase. nih.govresearchgate.net This enzyme is essential for the breakdown of the amino acid leucine (B10760876). Its deficiency leads to the accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and isovalerylcarnitine (B1198194). nih.govhmdb.ca Elevated levels of isovalerylcarnitine are a key biomarker for IVA. caymanchem.comnih.gov
The use of Isovaleryl-DL-carnitine-d9 (chloride) as an internal standard allows for the precise measurement of isovalerylcarnitine levels in patient samples, typically from dried blood spots collected during newborn screening. caymanchem.comnih.gov This accurate quantification is critical for the early diagnosis and monitoring of IVA. nih.gov Research has shown that early intervention, including a low-leucine diet and supplementation with L-carnitine and/or glycine, can significantly improve outcomes for individuals with IVA. researchgate.netnih.govnih.govduke.edu Studies have demonstrated that L-carnitine supplementation helps to detoxify the body by converting the toxic isovaleryl-CoA into the more readily excretable isovalerylcarnitine. nih.govduke.edu
| Feature | Description |
| Disorder | Isovaleric Acidemia (IVA) |
| Enzyme Deficiency | Isovaleryl-CoA dehydrogenase |
| Accumulated Metabolite | Isovalerylcarnitine |
| Diagnostic Marker | Elevated C5-carnitine (isovalerylcarnitine) |
| Role of Isovaleryl-DL-carnitine-d9 (chloride) | Internal standard for accurate quantification of isovalerylcarnitine |
Studies Pertaining to Branched-Chain Amino Acid Degradation Disorders (e.g., Maple Syrup Urine Disease)
Disorders of branched-chain amino acid (BCAA) degradation, such as Maple Syrup Urine Disease (MSUD), involve defects in the metabolic pathways of leucine, isoleucine, and valine. While the primary metabolic markers for MSUD are the BCAAs themselves and their corresponding ketoacids, the analysis of acylcarnitine profiles can provide additional diagnostic information. In some cases of BCAA disorders, secondary changes in the levels of certain acylcarnitines, including C5-carnitine (which includes isovalerylcarnitine), may be observed. The use of Isovaleryl-DL-carnitine-d9 (chloride) ensures the accuracy of these measurements, helping to differentiate between various organic acidemias and BCAA disorders.
Comprehensive Metabolic Profiling Studies
Beyond the diagnosis of specific IEMs, Isovaleryl-DL-carnitine-d9 (chloride) is an invaluable tool in broader metabolic profiling, or metabolomics, studies.
Targeted Metabolomics for Acylcarnitine Profiles
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. In the context of acylcarnitine profiling, this involves the quantification of a panel of acylcarnitines of varying chain lengths. nih.govnih.gov Isovaleryl-DL-carnitine-d9 (chloride) is used as an internal standard for the C5 acylcarnitine group, which includes isomers such as pivaloylcarnitine (B1222081) and 2-methylbutyrylcarnitine. nih.govnih.gov The ability to accurately quantify these different acylcarnitines is essential for the differential diagnosis of various metabolic conditions. nih.gov
| Application | Role of Isovaleryl-DL-carnitine-d9 (chloride) |
| Targeted Acylcarnitine Profiling | Internal standard for the quantification of C5 acylcarnitines. |
| Untargeted Metabolomics | Aids in the identification and validation of C5 acylcarnitine species. |
Contribution to Untargeted Metabolomics Approaches
Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to identify novel biomarkers and gain a comprehensive understanding of metabolic pathways. nih.gov In these studies, the presence of known, isotopically labeled internal standards like Isovaleryl-DL-carnitine-d9 (chloride) is crucial for data quality control and the confident identification of metabolites. By providing a known reference point in the complex datasets generated by untargeted analyses, it aids in the accurate annotation and subsequent validation of isovalerylcarnitine and related compounds.
Characterization of Metabolic Signatures in Health and Disease Models
The use of Isovaleryl-DL-carnitine-d9 (chloride) is crucial in the characterization of metabolic signatures, particularly in the context of inborn errors of metabolism. One such condition is isovaleric acidemia, a genetic disorder characterized by the deficiency of the enzyme isovaleryl-CoA dehydrogenase. caymanchem.com In individuals with this condition, levels of isovaleryl-carnitine are elevated. caymanchem.com The accurate measurement of these levels, facilitated by the use of a deuterated internal standard, is vital for diagnosis and monitoring.
Metabolomic profiling studies aim to identify and quantify a wide range of metabolites to understand the metabolic state of an organism in health and disease. nih.gov In this context, Isovaleryl-DL-carnitine-d9 (chloride) serves as a reliable standard for the quantification of isovalerylcarnitine, which may be part of a larger panel of acylcarnitines analyzed to discern metabolic dysregulation. nih.gov For instance, altered levels of various acylcarnitines have been associated with conditions like psoriasis, highlighting the importance of accurate quantification. nih.gov
| Research Area | Application of Isovaleryl-DL-carnitine-d9 (chloride) | Associated Conditions |
| Metabolomics | Internal standard for quantification of isovalerylcarnitine | Inborn errors of metabolism, Psoriasis |
| Clinical Chemistry | Diagnostic marker analysis | Isovaleric acidemia |
Elucidation of Biochemical Pathways Involving Carnitine Metabolism
Carnitine and its derivatives are central to cellular energy metabolism. nih.gov Isovaleryl-DL-carnitine-d9 (chloride) aids in the study of these intricate pathways by enabling precise measurement of specific intermediates.
Research into Leucine Metabolism and its Carnitine Derivatives
Isovaleryl-CoA is a key intermediate in the metabolism of the branched-chain amino acid leucine. In instances of metabolic disruption, such as isovaleric acidemia, this intermediate can be converted to isovaleryl-carnitine. The study of leucine metabolism and its connection to carnitine derivatives is therefore essential for understanding the pathophysiology of related disorders. While direct studies citing the use of Isovaleryl-DL-carnitine-d9 (chloride) in leucine metabolism research are not prevalent, its role as a quantification standard for isovaleryl-carnitine is implicitly linked to this area. Some studies have explored the combined effects of leucine and L-carnitine supplementation, particularly in the context of muscle protein synthesis and transport, where insulin (B600854) response to leucine may play a role in carnitine uptake by muscles. nih.gov
Studies on Mitochondrial and Peroxisomal Metabolic Functions
Carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. nih.govcaymanchem.commedchemexpress.com However, carnitine is also involved in peroxisomal metabolism. nih.govnih.gov Peroxisomes also break down fatty acids and other molecules, and carnitine is involved in the transport of the resulting acyl groups out of the peroxisome, often for further processing in the mitochondria. nih.govnih.gov
The use of Isovaleryl-DL-carnitine-d9 (chloride) as an internal standard allows for the accurate measurement of isovalerylcarnitine, which can be an indicator of mitochondrial and peroxisomal metabolic function. For example, the accumulation of certain acylcarnitines can signal defects in mitochondrial beta-oxidation. Research in this area helps to unravel the complex interplay between these two organelles in cellular metabolism. nih.gov
| Organelle | Metabolic Function | Role of Carnitine |
| Mitochondria | Beta-oxidation of long-chain fatty acids, energy production | Transport of fatty acids into the mitochondrial matrix |
| Peroxisome | Breakdown of very long-chain fatty acids and other molecules | Transport of acyl groups out of the peroxisome |
Applications in Cell Biology and Lipid Biochemistry Research
The study of lipids and their metabolism is a fundamental aspect of cell biology. nih.gov Isovaleryl-DL-carnitine-d9 (chloride) finds its application in this field as a tool for lipidomic analysis. caymanchem.com Lipidomics, the large-scale study of pathways and networks of cellular lipids in biological systems, relies on accurate quantification of lipid species, including acylcarnitines.
By providing a reliable internal standard, Isovaleryl-DL-carnitine-d9 (chloride) supports research into how lipid metabolism influences cellular processes such as membrane structure, signaling, and energy storage. caymanchem.com For example, understanding the dynamics of acylcarnitine profiles can provide insights into cellular responses to metabolic stress or disease states. mdpi.com
Advanced Methodological Considerations and Data Interpretation
Quality Control and Assay Validation in Metabolomics Studies
The reliability of any metabolomics study hinges on stringent quality control (QC) and thorough assay validation. These processes ensure that the analytical platform is performing optimally and that the data generated are both accurate and precise. The inclusion of isotopically-labeled internal standards like Isovaleryl-DL-carnitine-d9 is integral to these quality assurance efforts. researchgate.net
Establishment of Robust Calibration Curves and Linear Dynamic Ranges
A fundamental aspect of quantitative metabolomics is the establishment of a linear relationship between the concentration of an analyte and the instrument's response. This is achieved through the generation of calibration curves. For endogenous metabolites, where a true blank matrix is unavailable, the use of stable isotope-labeled (SIL) standards as internal calibrants offers a robust solution. nih.govgoogle.com This approach, known as multitargeted internal calibration (MTIC), involves adding a known concentration of the SIL standard, such as Isovaleryl-DL-carnitine-d9, to the sample. The instrument response to the endogenous analyte is then compared to the response of the known amount of the SIL internal standard.
To ensure accuracy, it is crucial to determine the optimal concentration of the SIL standard and to characterize the instrument's response function. nih.gov This involves generating calibration curves with varying concentrations of the target analyte spiked with a fixed concentration of the SIL standard. nih.gov The linearity of these curves, typically assessed by the coefficient of determination (R²), should be high (e.g., >0.99) to ensure a reliable quantification. vtt.fiwaters.com The linear dynamic range, which is the concentration range over which the instrument response is directly proportional to the analyte concentration, must also be established to define the limits of accurate quantification. vtt.fi
Table 1: Representative Calibration Curve Parameters for Acylcarnitines
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| Propionyl-L-carnitine (C3) | 7.5–100 | >0.988 |
| Butyryl-L-carnitine (C4) | 3–40 | >0.988 |
| Valeryl-L-carnitine (C5) | 3–40 | >0.988 |
| Isovaleryl-L-carnitine (isoC5) | 3–40 | >0.988 |
| Hexanoyl-L-carnitine (C6) | 3–40 | >0.988 |
| Octanoyl-L-carnitine (C8) | 1.5–20 | >0.988 |
| Decanoyl-L-carnitine (C10) | 2–20 | >0.988 |
| Dodecanoyl-L-carnitine (C12) | 4–40 | >0.988 |
| Data adapted from a validated clinical research method for the quantification of acylcarnitines in urine. waters.com |
Assessment of System Suitability and Intra-Batch Reproducibility
Before and during the analysis of study samples, it is essential to verify that the analytical system is operating correctly. This is achieved through system suitability testing (SST), which involves injecting a standard mixture of compounds to assess key performance characteristics of the liquid chromatography-mass spectrometry (LC-MS) system. thermofisher.comlcms.cz These characteristics include retention time stability, peak shape, and signal intensity. thermofisher.com The use of isotopically-labeled internal standards within the study samples themselves allows for the continuous monitoring of system stability for each individual sample injection. researchgate.net
Intra-batch reproducibility, or precision, is a measure of the consistency of the analytical method within a single analytical run. It is typically assessed by repeatedly analyzing a pooled quality control (QC) sample, which is a mixture of small aliquots from all or a representative subset of the study samples. core.ac.uknih.gov The variation in the measured concentrations of analytes, including the response of internal standards like Isovaleryl-DL-carnitine-d9, across these QC injections provides a measure of the analytical precision. Low coefficients of variation (CVs) for the internal standard indicate high reproducibility and a stable analytical performance throughout the batch. nih.govresearchgate.net
Bioinformatic and Statistical Methodologies for Isotope-Labeled Data Analysis
The large and complex datasets generated in metabolomics studies necessitate the use of sophisticated bioinformatic and statistical tools for data processing, analysis, and interpretation. mdpi.comcreative-proteomics.com The inclusion of isotope-labeled internal standards adds another layer of information that can be leveraged by these computational methods.
Software Platforms for Processing LC-MS/MS and GC-MS Data
A variety of software platforms are available for processing the raw data generated by LC-MS/MS and GC-MS instruments. These software packages are essential for tasks such as peak picking, peak alignment, and quantification. nih.govthermofisher.com For studies employing isotope-labeled standards, specialized software or functionalities are required to correctly identify and quantify both the endogenous analyte and its labeled counterpart.
For instance, software like IsoMS is specifically designed to process data from chemical isotope labeling experiments by detecting peak pairs with a fixed mass difference. nih.gov Other platforms, such as MassWorks, can enhance the capabilities of standard LC/MS systems to achieve high mass accuracy, which is crucial for confident formula identification of both labeled and unlabeled compounds. chromatographyonline.com Many modern mass spectrometry data analysis platforms, including those from major instrument vendors, have built-in functionalities to handle data from experiments using stable isotope-labeled internal standards. thermofisher.comnih.gov
Multivariate Statistical Analysis for Metabolite Pattern Clustering (e.g., Hierarchical Clustering, Partial Least Squares Discriminant Analysis)
Multivariate statistical analysis methods are indispensable for discerning patterns and identifying significant differences in large metabolomics datasets. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly used for dimensionality reduction and to visualize the clustering of samples based on their metabolic profiles. nih.govsourceforge.net
The data generated using internal standards like Isovaleryl-DL-carnitine-d9 plays a crucial role in the pre-processing steps before multivariate analysis. Normalization of the data using internal standards helps to correct for analytical variability, ensuring that the observed clustering is due to biological differences rather than technical artifacts. nih.govresearchgate.net Hierarchical Clustering Analysis (HCA) can then be used to group samples or metabolites with similar abundance profiles, revealing underlying biological relationships. sourceforge.net PLS-DA is a supervised method that can be used to build a model that separates predefined classes of samples (e.g., case vs. control) and to identify the metabolites that are most important for this discrimination. nih.gov
Pathway Enrichment Analysis and Network Reconstruction from Isotopic Tracing Data
A primary goal of metabolomics is to understand the biological context of observed metabolic changes. Pathway enrichment analysis is a powerful bioinformatic method used to identify metabolic pathways that are significantly over-represented in a list of altered metabolites. nih.govnih.govebi.ac.uk This analysis provides insights into the biological processes that are perturbed under different conditions.
Isotopic tracing data, where a labeled substrate is introduced into a biological system, provides dynamic information about metabolic fluxes. The incorporation of the isotope label into downstream metabolites can be tracked over time, revealing the flow of atoms through metabolic pathways. mdpi.commdpi.com This information is invaluable for reconstructing metabolic networks and understanding the functional connectivity between different pathways. nih.govfrontiersin.orgnih.gov By combining the quantitative data obtained using internal standards like Isovaleryl-DL-carnitine-d9 with data from isotopic tracing experiments, researchers can build more accurate and comprehensive models of cellular metabolism. ucsd.edu
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data for Systems Biology Approaches
The future of metabolic research lies in the integration of multiple "omics" platforms to build comprehensive systems biology models. Metabolomics, which includes the precise quantification of acylcarnitines using standards like Isovaleryl-DL-carnitine-d9 (chloride), provides a real-time snapshot of the physiological state. nih.govmdpi.com When combined with genomics, transcriptomics, and proteomics, a more complete picture of cellular function and dysfunction can be assembled. nih.govmdpi.com
Multi-omics approaches are revealing complex metabolic reprogramming in diseases like cancer. mdpi.commdpi.com For instance, integrated analyses of transcriptomics, metabolomics, and lipidomics have detailed significant differences in carnitine metabolism between prostate adenocarcinoma and the more aggressive small cell neuroendocrine carcinoma (SCNC). mdpi.com Such studies found that in response to lower levels of carnitine and acylcarnitines, genes encoding key proteins in the carnitine transport system (CPT1A, CPT2, CRAT) were activated. mdpi.com
By providing exact metabolite concentrations, Isovaleryl-DL-carnitine-d9 (chloride) enhances the power of these integrated models. This allows researchers to connect genetic mutations (genomics) and changes in gene and protein expression (transcriptomics and proteomics) directly to their functional consequences at the metabolite level. nih.gov This integrated approach is crucial for elucidating the complex networks that govern metabolic health and disease, moving beyond single-biomarker associations to a holistic understanding of pathophysiology. nih.govnih.gov
Table 1: Key Research Findings in Multi-Omics Integration of Acylcarnitine Data
| Research Area | Key Findings | Omics Platforms Integrated | Reference(s) |
| Prostate Cancer | Revealed metabolic reprogramming in the carnitine system between different cancer subtypes. | Transcriptomics, Metabolomics, Lipidomics | mdpi.com |
| Inherited Metabolic Diseases | Connects genetic defects to functional fingerprints through metabolite profiles, including acylcarnitines. | Genomics, Metabolomics | nih.gov |
| General Systems Biology | Elucidates networks of molecular mechanisms in tumorigenesis and enhances personalized medicine. | Genomics, Transcriptomics, Proteomics, Metabolomics | nih.gov |
| Mitochondrial Dysfunction | Identifies key proteins and metabolites in crucial metabolic pathways to understand molecular regulatory mechanisms. | Proteomics, Metabolomics | mdpi.com |
Development of Novel Isotope-Labeled Standards for Underexplored Metabolic Pathways
While the role of acylcarnitines in mitochondrial fatty acid transport is well-established, many aspects of carnitine metabolism remain underexplored. isotope.commdpi.com The development of new and diverse isotope-labeled standards, following the principle of Isovaleryl-DL-carnitine-d9 (chloride), is essential for venturing into these new territories.
Recent discoveries have highlighted significant gaps in our understanding. For example, a novel anaerobic pathway for the metabolism of L-carnitine to trimethylamine (B31210) (TMA) by human gut bacteria has been identified. pnas.orgpnas.org This pathway, involving a previously unknown type of TMA-lyase enzyme, is distinct from the well-known aerobic pathway and may be a more significant contributor to TMA generation in the gut. pnas.orgpnas.org Investigating the kinetics and regulation of this and other microbial metabolic pathways will require specific labeled standards that can trace the flow of atoms through these unique biochemical reactions.
Other underexplored areas include:
Substrate Specificity: The full range of substrates for various carnitine acyltransferases is not completely known. Studies have shown that carnitine acetyltransferase (CrAT) is active with some, but not all, intermediates of branched-chain amino acid oxidation. nih.gov This suggests the existence of other enzymes with overlapping or unique specificities that need to be characterized.
Neurobiology: Acylcarnitines play emerging roles in the brain, including energy metabolism, neurotransmitter synthesis, and neuroprotection. creative-proteomics.com However, the specific functions of different acylcarnitine species in the central nervous system are not well understood.
Isomer Metabolism: The biological relevance of D-carnitine isomers, often considered xenobiotics, is largely uncharacterized. nih.gov Labeled standards for these isomers could help elucidate their metabolic fate and potential biological or toxicological effects.
The creation of a broader library of labeled acylcarnitine standards will enable researchers to move beyond the well-known pathways and explore these new frontiers in metabolism. nih.govresearchgate.net
Application in Mechanistic Studies of Metabolic Regulation and Enzyme Kinetics
Beyond its use for simple quantification, Isovaleryl-DL-carnitine-d9 (chloride) and similar labeled compounds are invaluable for detailed mechanistic studies of metabolic regulation and enzyme kinetics. These standards allow for precise tracing of metabolic flux and the dissection of complex enzymatic reactions.
One key application is in studying the kinetics of the carnitine acyltransferase enzyme family. For example, stopped-flow experiments have been used to investigate the kinetic mechanism of carnitine acetyltransferase (CrAT), revealing a preferred ordered binding of substrates and that product release is the rate-limiting step. nih.gov Using a suite of labeled acyl-CoA and acylcarnitine standards would allow for a comprehensive characterization of the substrate specificity and kinetic parameters of these crucial enzymes. nih.gov
Furthermore, stable isotope tracers are essential for probing the regulation of metabolic pathways in cell and animal models of disease.
In studies of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, carnitine supplementation was found to induce the production and accumulation of potentially toxic long-chain acylcarnitines in tissues, questioning the universal benefit of this therapy and highlighting complex regulatory feedback loops. nih.gov
In fibroblast cell lines from patients with inherited metabolic disorders, incubating cells with stable isotope-labeled precursors (e.g., ¹³C-valine) allows researchers to trace the metabolic block. In a case of suspected isobutyryl-CoA dehydrogenase deficiency, this technique showed a significant accumulation of labeled isobutyrylcarnitine, confirming the specific enzyme defect. sigmaaldrich.com
These types of mechanistic studies, which rely on the ability to distinguish between endogenous and tracer-derived metabolites, are fundamental to understanding how metabolic pathways are regulated and how they become dysregulated in disease. The use of highly enriched, deuterated standards like Isovaleryl-DL-carnitine-d9 (chloride) provides the analytical precision required for these sophisticated investigations.
Q & A
Q. How can researchers ensure isotopic purity and stability of deuterated Isovaleryl-DL-carnitine-d9 (chloride) during synthesis and storage?
Methodological Answer: Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Stability assessments require controlled storage conditions (e.g., -20°C, inert atmosphere) and periodic re-analysis via HPLC-UV or LC-MS to monitor deuterium retention and degradation products .
Q. What experimental models are appropriate for studying the metabolic effects of Isovaleryl-DL-carnitine-d9 (chloride) compared to non-deuterated analogs?
Methodological Answer: Use in vitro hepatocyte or mitochondrial assays to quantify acyl-carnitine transport kinetics and β-oxidation rates. For in vivo models, rats fed carnitine-deficient diets are optimal for observing dose-dependent effects on skeletal muscle morphology and exercise performance, as demonstrated in comparative studies of L- and DL-carnitine .
Q. What analytical techniques are recommended for quantifying Isovaleryl-DL-carnitine-d9 (chloride) in biological matrices?
Methodological Answer: Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects. For low-concentration samples, use HPLC coupled with fluorescence detection (FLD) after derivatization, as described in chloride-sensitive indicator methodologies .
Advanced Research Questions
Q. How can contradictory data on the neuromuscular effects of DL-carnitine analogs be resolved in mechanistic studies?
Methodological Answer: Conduct electrophysiological assays (e.g., patch-clamp) to evaluate tetanic fade in neuromuscular junctions. Pair these with metabolomic profiling to correlate carnitine levels with acetylcholine receptor activity. Statistical reconciliation via multivariate analysis (e.g., PCA) can identify confounding variables such as deuterium-induced steric effects .
Q. What computational strategies enhance the design of Isovaleryl-DL-carnitine-d9 (chloride) synthesis protocols?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with reaction path simulations to predict deuterium incorporation efficiency. Optimize reaction conditions (solvent, temperature) using design of experiments (DoE) principles, such as factorial designs, to minimize trial-and-error approaches .
Q. How do chloride ion dynamics influence the intracellular activity of Isovaleryl-DL-carnitine-d9 in mitochondrial studies?
Methodological Answer: Use chloride-sensitive fluorescent indicators (e.g., MQAE) with Stern-Volmer quenching constants calibrated to physiological chloride concentrations. Real-time intracellular chloride monitoring via single-cell microscopy can clarify ion gradients affecting carnitine shuttle efficacy .
Q. What statistical frameworks are critical for interpreting dose-response heterogeneity in Isovaleryl-DL-carnitine-d9 (chloride) studies?
Methodological Answer: Apply mixed-effects models to account for inter-individual variability in in vivo data. For in vitro dose-response curves, use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate confidence intervals. Contradictory outcomes require meta-analysis frameworks to assess publication bias .
Key Methodological Considerations
- Synthesis Optimization: Prioritize membrane separation technologies (e.g., ultrafiltration) to isolate deuterated isomers, reducing isotopic cross-contamination .
- Data Integrity: Implement blockchain-secured electronic lab notebooks (ELNs) to ensure traceability and reproducibility, as advocated in chemical software revolutions .
- Ethical Reporting: Disclose deuterium’s potential metabolic interference in animal studies, aligning with funding agency transparency guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
